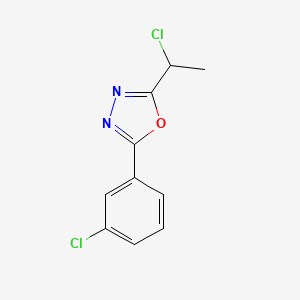

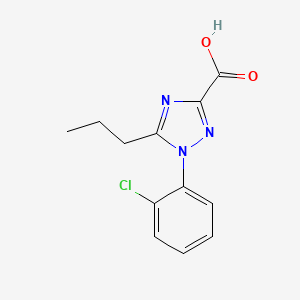

![molecular formula C12H16O2S B2904022 Cyclohexyl-[2]thienyl-acetic acid CAS No. 51535-53-6](/img/structure/B2904022.png)

Cyclohexyl-[2]thienyl-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves processes like esterification and hydrogenation . For instance, cyclohexyl acetate can be produced from the esterification of cyclohexene with acetic acid, followed by hydrogenation to produce cyclohexanol .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include hydrogenation and esterification . For example, cyclohexyl acetate can be hydrogenated to produce cyclohexanol . The oxidation of cyclohexane can also lead to the production of cyclohexyl hydroperoxide, which can further decompose to form cyclohexanone and cyclohexanol .Mechanism of Action

Target of Action

The primary target of Cyclohexyl-2It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with palladium catalysts and organoboron reagents, which are commonly used in these reactions .

Mode of Action

The exact mode of action of Cyclohexyl-2Based on its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may participate in the formation of carbon-carbon bonds. This involves an oxidative addition step, where palladium donates electrons to form a new Pd–C bond, and a transmetalation step, where organoboron reagents transfer organic groups to palladium .

Biochemical Pathways

The specific biochemical pathways affected by Cyclohexyl-2Similar compounds have been involved in the production of cyclohexanol , a key intermediate in the production of ε-caprolactam . This process involves the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by its hydrogenation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyclohexyl-2thienyl-acetic acid.

Result of Action

The molecular and cellular effects of Cyclohexyl-2Similar compounds have been used in the production of cyclohexanol , suggesting that Cyclohexyl-2thienyl-acetic acid may also be involved in similar chemical reactions.

Action Environment

The action, efficacy, and stability of Cyclohexyl-2thienyl-acetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions are known to be exceptionally mild and functional group tolerant, suggesting that the compound may exhibit stability under a variety of conditions . 2thienyl-acetic acid.

properties

IUPAC Name |

2-cyclohexyl-2-thiophen-2-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c13-12(14)11(10-7-4-8-15-10)9-5-2-1-3-6-9/h4,7-9,11H,1-3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUWIWAVNLFJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

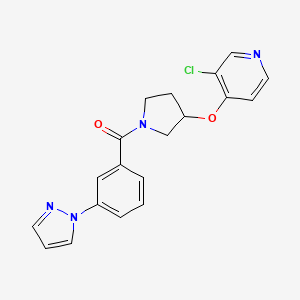

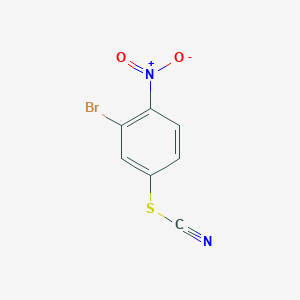

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2903942.png)

![1-ethyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2903943.png)

![3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2903944.png)

![4-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2903945.png)

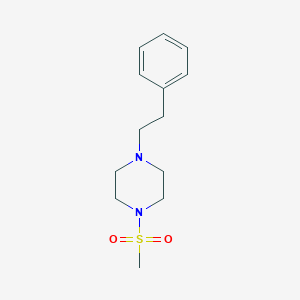

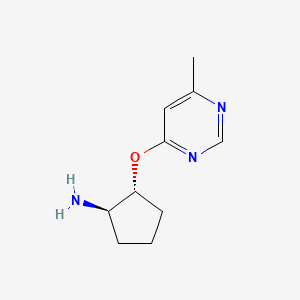

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2903946.png)

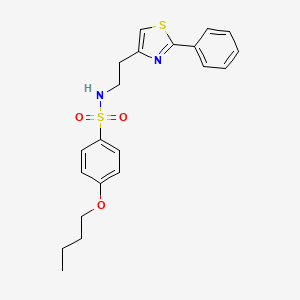

![(Z)-3-(((4-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2903951.png)

![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903956.png)